molecular formula C14H22ClN B1430796 N-methyl-N-n-propyl-2-aminotetraline hydrochloride

N-methyl-N-n-propyl-2-aminotetraline hydrochloride

Cat. No.: B1430796
M. Wt: 239.78 g/mol
InChI Key: OEUDBEPTVFRRSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methyl-N-n-propyl-2-aminotetraline hydrochloride typically involves the reaction of 2-aminotetralin with N-methyl-N-propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

N-methyl-N-n-propyl-2-aminotetraline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Mechanism of Action

N-methyl-N-n-propyl-2-aminotetraline hydrochloride exerts its effects primarily by acting as an agonist at dopamine receptors. It binds to these receptors and activates them, leading to various downstream effects. The molecular targets include dopamine receptors D1, D2, D3, and D4, which are involved in regulating neurotransmission and various physiological processes . The activation of these receptors can influence motor control, mood, and cognitive functions .

Comparison with Similar Compounds

N-methyl-N-n-propyl-2-aminotetraline hydrochloride is unique in its structure and activity compared to other similar compounds. Some similar compounds include:

These compounds share some pharmacological properties but differ in their chemical structures and specific receptor affinities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h4-7,14H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUDBEPTVFRRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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